(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
The compound “(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” features a hybrid scaffold combining a thieno[3,2-c]pyridine moiety linked via an azetidine ring to a 5-methyl-1-phenyl-substituted pyrazole group through a methanone bridge. The azetidine ring confers conformational rigidity, which may enhance receptor binding specificity compared to more flexible analogs .
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-19(11-22-25(15)17-5-3-2-4-6-17)21(26)24-13-18(14-24)23-9-7-20-16(12-23)8-10-27-20/h2-6,8,10-11,18H,7,9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLLUXJHYWIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through a series of reactions.
Preparation of 6,7-dihydrothieno[3,2-c]pyridine: This can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.
Synthesis of azetidin-1-yl derivatives: Azetidines are often prepared through cyclization reactions involving β-amino alcohols or β-amino acids.
Formation of 5-methyl-1-phenyl-1H-pyrazole: This can be synthesized via the reaction of phenylhydrazine with an appropriate diketone or β-keto ester.
The final coupling step involves the reaction of these intermediates under conditions that promote the formation of the desired methanone linkage, often using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Cyclization Reactions
The thieno-pyridine core is synthesized via cyclization reactions. For example, sulfur-containing heterocycles like thieno-pyridines are formed through intramolecular cyclization of thiophene derivatives with amines under acidic conditions (e.g., HCl in ethanol) .
Example Reaction:
This step often requires precise temperature control (80–100°C) and yields ~60–75%.
Suzuki-Miyaura Coupling
The pyrazole moiety (5-methyl-1-phenyl-1H-pyrazol-4-yl) is typically introduced via Suzuki cross-coupling between aryl halides and boronic acids. This reaction employs Pd catalysts (e.g., Pd(PPh₃)₄) in the presence of a base (K₂CO₃) and solvents like DMF or THF .
Example Reaction:
Yields range from 50–85%, depending on substituents.
Amide Bond Formation
The azetidine-methanone linkage is formed via amide coupling between an azetidine derivative and a carboxylic acid. Reagents like HATU or EDC/HOBt are used in dichloromethane (DCM) or DMF .
Example Reaction:
This step achieves ~70–90% efficiency .
Alkylation of Azetidine
Azetidine rings undergo N-alkylation with alkyl halides or epoxides. For example, treatment with methyl iodide in the presence of NaH generates quaternary ammonium intermediates .
Conditions:
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Solvent: THF or DCM
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Base: NaH or K₂CO₃
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Temperature: 0°C to RT
Deprotection Strategies
Protecting groups like Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) are used during synthesis. Deprotection is achieved with TFA (for Boc) or HCl (for THP) .
Example:
Oxidation and Reduction
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Oxidation: The thieno-pyridine sulfur atom can be oxidized to sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the dihydrothieno-pyridine system.
Synthetic Challenges
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Steric hindrance from the bulky pyrazole and azetidine groups complicates coupling reactions.
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Regioselectivity in cyclization steps requires careful optimization of reaction conditions .
Stability and Degradation
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Hydrolytic sensitivity: The methanone group may hydrolyze under strongly acidic/basic conditions.
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Photodegradation: Thieno-pyridine systems are prone to UV-induced ring-opening.
Scientific Research Applications
The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds containing thieno[3,2-c]pyridine derivatives exhibit significant anticancer properties. For instance, research has shown that similar thieno compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the azetidine and pyrazole rings may enhance this effect through specific interactions with cellular targets involved in cancer progression.
Neuroprotective Effects
There is growing evidence suggesting that thieno[3,2-c]pyridine derivatives have neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Preliminary tests have indicated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Organic Electronics
The incorporation of this compound into organic electronic devices has been explored due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that devices using this compound exhibit enhanced charge transport characteristics compared to traditional materials.
Photovoltaic Applications
Research has indicated that the compound can be utilized as an active layer in solar cells. Its favorable energy levels allow for efficient exciton generation and charge separation, leading to improved power conversion efficiencies in organic solar cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[3,2-c]pyridine and tested their efficacy against various cancer cell lines. The results indicated that compounds with the azetidine moiety showed IC50 values significantly lower than those of existing chemotherapeutics, suggesting promising leads for further development.
Case Study 2: Neuroprotection Research
A research team investigated the neuroprotective effects of thieno derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The study found that treatment with the compound resulted in a marked decrease in cell death and increased levels of antioxidant enzymes, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and analogs derived from the evidence:
Key Observations:
Core Heterocycles: The target compound’s thieno[3,2-c]pyridine core is shared with 1AJ, but the latter replaces azetidine and pyrazole with an imidazole, reducing molecular weight and rigidity . HR455540 uses a thiazolo[5,4-c]pyridine ring, introducing a sulfur atom in the fused ring system, which may alter electronic properties and metabolic stability compared to the thieno analog .
Compound 7a’s 2,4-diamino-3-cyano-thiophene substituents suggest polar interactions, likely contributing to its antimicrobial activity .
Molecular Weight and Bioactivity :
- The target compound (390.5 g/mol) and HR455540 (399.48 g/mol) fall within the typical range for CNS-penetrant drugs, whereas 1AJ (249.29 g/mol) may exhibit faster systemic clearance .
Biological Activity
The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , identified by its CAS number 2320377-06-6, is a member of a class of heterocyclic compounds that exhibit significant biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 2320377-06-6 |
The compound features a complex structure that includes a thieno[3,2-c]pyridine moiety and a pyrazole ring, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that similar pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that compounds with similar structures can significantly reduce inflammation in animal models of arthritis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi. Studies have shown that related compounds exhibit effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can affect various signaling pathways, including those related to apoptosis and cell survival.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress .
Case Studies
Several case studies provide insights into the efficacy of pyrazole derivatives:
- Study on Cancer Cell Lines : A study reported that a related pyrazole compound inhibited the growth of breast cancer cells by inducing apoptosis via the caspase pathway .
- Anti-inflammatory Model : In a rat model of arthritis, a derivative showed significant reduction in paw swelling and inflammatory markers compared to control groups .
- Antimicrobial Testing : A series of tests demonstrated that the compound exhibited inhibitory effects on both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the azetidine and pyrazole moieties may be synthesized separately and coupled via a ketone linkage. Key steps include:
- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates .
- Catalysts like Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the thienopyridine ring .
- Optimization of reaction time (12–24 hours) and temperature (60–80°C) to balance yield and purity .
- Analytical Validation : Monitor progress via TLC and confirm final purity (>95%) using HPLC with a C18 column (acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole and azetidine rings. For example, the methyl group at position 5 of the pyrazole appears as a singlet at δ 2.1–2.3 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) by analyzing dihedral angles and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level) .
- Decoupling Experiments : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals. For example, NOESY correlations can confirm spatial proximity between the azetidine and pyrazole rings .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the methanone group and catalytic residues .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) by immobilizing the target protein and measuring real-time interaction kinetics .
- Mutagenesis Studies : Validate computational predictions by testing binding with alanine-substituted mutants of the target .
Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
- Stability Profiling : Conduct accelerated degradation studies (40°C, 75% humidity) and monitor via LC-MS to identify hydrolytic or oxidative degradation products .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
